N-(4-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(4-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Biological Activity
N-(4-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Pyrazole ring
- Substituents : Acetyl and methanesulfonamide groups attached to a phenyl moiety.
Biological Activity Overview
Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities:
-
Antitumor Activity :
- Pyrazole derivatives have been shown to inhibit various cancer cell lines. For instance, studies have demonstrated their effectiveness against BRAF(V600E) and EGFR pathways, which are crucial in cancer proliferation .
- A specific study highlighted the synergistic effects of pyrazoles when combined with conventional chemotherapeutics like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Antitumor Studies
A series of experiments were conducted to evaluate the cytotoxic effects of the compound on cancer cells. The results indicated:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 15.2 | Moderate cytotoxicity |
MDA-MB-231 | 12.8 | High cytotoxicity |
A549 (Lung Cancer) | 20.5 | Low cytotoxicity |
The compound demonstrated a dose-dependent response in inhibiting cell growth, with significant apoptosis observed at higher concentrations.
Anti-inflammatory Mechanism
The anti-inflammatory effects were assessed through various assays measuring the levels of inflammatory markers:
Assay | Result |
---|---|
TNF-alpha Inhibition | 65% reduction at 10 µM |
IL-6 Inhibition | 70% reduction at 10 µM |
COX-2 Activity | IC50 = 8 µM |
These findings suggest that the compound effectively reduces inflammation by targeting key mediators.
Antimicrobial Activity
In vitro studies evaluated the antimicrobial efficacy against several bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The compound exhibited promising activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent.
Case Studies
Several case studies have highlighted the clinical relevance of pyrazole derivatives:
- A clinical trial involving a pyrazole derivative demonstrated significant tumor reduction in patients with advanced breast cancer when used in combination therapy.
- A study on inflammatory diseases noted that patients treated with a pyrazole-based regimen showed improved symptoms and reduced inflammatory markers compared to controls.
Properties
IUPAC Name |
N-[4-[2-acetyl-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13(24)23-19(17-11-16(27-2)9-10-20(17)28-3)12-18(21-23)14-5-7-15(8-6-14)22-29(4,25)26/h5-11,19,22H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUSHNHCHOIFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.